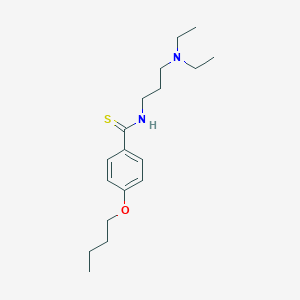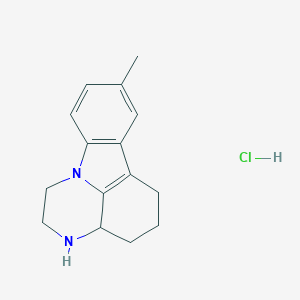
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is a chemical compound that is widely used in scientific research. It is a thioamide compound that has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is not fully understood. However, it is thought to interact with specific targets in the body, such as acetylcholinesterase and GABA receptors. By interacting with these targets, it can modulate their activity and produce a range of effects.
Biochemical and Physiological Effects:
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can produce a range of effects on the nervous system. It has also been shown to modulate GABA receptors, which are involved in the regulation of anxiety and other neurological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- has several advantages for use in lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in biological systems. It is also a thioamide compound, which makes it useful for studying the role of thioamide compounds in biological systems.
However, there are also limitations to the use of Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- in lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and costly. It is also a thioamide compound, which can make it difficult to work with in some lab settings.
Orientations Futures
There are several future directions for research on Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-. One area of research could be to further investigate its mechanism of action and its effects on acetylcholinesterase and GABA receptors. Another area of research could be to explore its potential therapeutic applications, such as in the treatment of neurological disorders. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-.
Conclusion:
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is a complex thioamide compound that has been found to have a range of biochemical and physiological effects. It has been used extensively in scientific research as a tool to study the role of thioamide compounds in biological systems. While it has several advantages for use in lab experiments, there are also limitations to its use. Future research could focus on further investigating its mechanism of action, exploring its potential therapeutic applications, and developing more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- is a complex process that involves several steps. The first step is the preparation of p-butoxybenzoyl chloride by reacting p-butoxybenzoic acid with thionyl chloride. The second step is the preparation of N-(3-diethylaminopropyl)thiourea by reacting diethylamine with thiourea. Finally, the two compounds are reacted together to form Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio-.
Applications De Recherche Scientifique
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- has been used extensively in scientific research. It has been found to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the modulation of GABA receptors. It has also been used as a tool to study the role of thioamide compounds in biological systems.
Propriétés
Numéro CAS |
16575-27-2 |
|---|---|
Nom du produit |
Benzamide, p-butoxy-N-(3-diethylaminopropyl)thio- |
Formule moléculaire |
C18H30N2OS |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
4-butoxy-N-[3-(diethylamino)propyl]benzenecarbothioamide |
InChI |
InChI=1S/C18H30N2OS/c1-4-7-15-21-17-11-9-16(10-12-17)18(22)19-13-8-14-20(5-2)6-3/h9-12H,4-8,13-15H2,1-3H3,(H,19,22) |
Clé InChI |
QOIIYAIOCGMFDK-UHFFFAOYSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C(=NCCCN(CC)CC)S |
SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC |
Autres numéros CAS |
16575-27-2 |
Synonymes |
p-Butoxy-N-[3-(diethylamino)propyl]thiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)







![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)

![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
